N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Description
N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-3-22-18-9-14(20-22)8-17-12(2)13-4-6-15(7-5-13)21-11-16-10-19-21/h4-7,9-12,17H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPOKUTNWHBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC(C)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine typically involves the reaction of appropriate precursors under specific conditions. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets. In biological systems, triazoles can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes .
Comparison with Similar Compounds
N-[(2-ethyltriazol-4-yl)methyl]-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole . While these compounds share a common triazole ring, they differ in their side chains and specific biological activities. The unique structure of this compound may confer distinct properties, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
